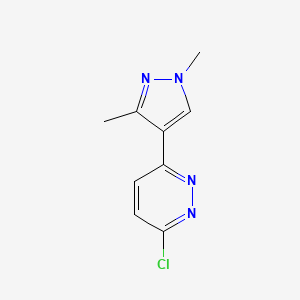
4-((4-chlorophenyl)sulfonyl)-N-ethyl-2-(4-methoxyphenyl)oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is an oxazole, which is a five-membered ring containing an oxygen atom and a nitrogen atom. It also contains a sulfonyl group attached to a chlorophenyl group, an ethyl group attached to the nitrogen of the oxazole, and a methoxyphenyl group also attached to the nitrogen of the oxazole .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar oxazole ring, with the various substituents adding complexity to the structure. The presence of the sulfonyl group could introduce some polarity to the molecule, and the aromatic rings would contribute to its stability .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. It’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research has been conducted on the synthesis and antimicrobial activities of novel compounds, including those related to the oxazol-5-amine class. For example, Bektaş et al. (2007) synthesized a series of 1,2,4-triazole derivatives starting from different amines, leading to compounds with notable antimicrobial activities. These synthesized compounds, through a complex chemical process involving 4-methoxybenzaldehyde, were screened against various microorganisms, demonstrating good or moderate activities. This highlights the potential of oxazol-5-amine derivatives in contributing to the development of new antimicrobial agents (Bektaş et al., 2007).
Electrolysis Products and Toxicity Studies
Elizalde-González et al. (2012) identified products formed by the electrolysis of bisazo reactive dyes, including various sulfonyl aromatic compounds. The study aimed to investigate the hydrophobicity/lipophilicity relationship of these compounds and their potential toxicity. This research could provide insights into the environmental impact and safety of related oxazol-5-amine derivatives (Elizalde-González et al., 2012).
Synthesis for Antiviral Applications
Chen et al. (2010) explored the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid. This research showed that some derivatives possessed anti-tobacco mosaic virus activity, indicating the potential of sulfonyl and oxazol-5-amine derivatives in antiviral research (Chen et al., 2010).
Fluorescent Molecular Probes
Diwu et al. (1997) developed 2,5-diphenyloxazoles as new fluorescent solvatochromic dyes, showcasing a "push-pull" electron transfer system. These compounds exhibited strong solvent-dependent fluorescence, making them suitable for use as ultrasensitive fluorescent molecular probes in biological studies (Diwu et al., 1997).
Corrosion Inhibition Studies
Rahmani et al. (2018) evaluated the corrosion inhibition performance of various oxazole derivatives on mild steel in hydrochloric acid. The study showed that these compounds significantly reduced corrosion rates, suggesting the application of such derivatives in protecting materials against corrosion (Rahmani et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied from a purely chemical perspective .
Propiedades
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-ethyl-2-(4-methoxyphenyl)-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-3-20-17-18(26(22,23)15-10-6-13(19)7-11-15)21-16(25-17)12-4-8-14(24-2)9-5-12/h4-11,20H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXSWCPNBOKWNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(N=C(O1)C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-1-(3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2541529.png)
![6-Methyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2541530.png)
![6-((tetrahydrofuran-2-yl)methyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2541531.png)
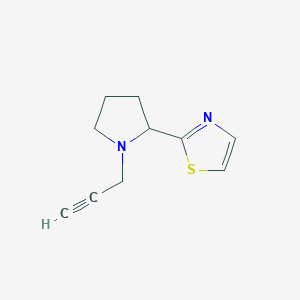
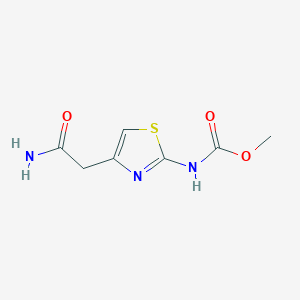
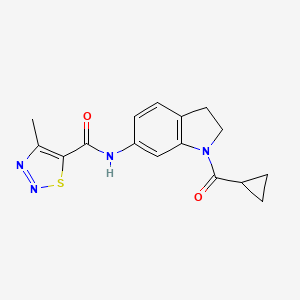
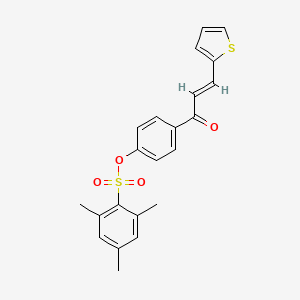
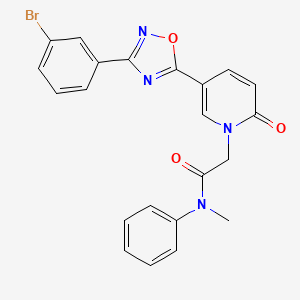

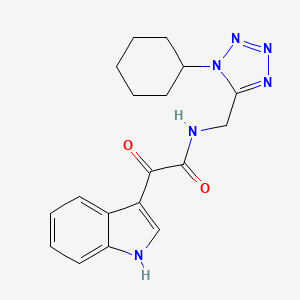
![2-(benzo[d][1,3]dioxol-5-yl)-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide](/img/structure/B2541545.png)
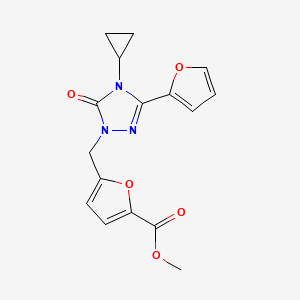
![4-(3-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-3-oxopropyl)benzonitrile hydrochloride](/img/structure/B2541549.png)
